molecular formula C12H15NO4S B1470213 4-(tert-Butoxycarbonyl)-5,6-dihydro-4H-thieno[3,2-b]pyrrole-2-carboxylic acid CAS No. 1250999-99-5

4-(tert-Butoxycarbonyl)-5,6-dihydro-4H-thieno[3,2-b]pyrrole-2-carboxylic acid

Cat. No. B1470213
M. Wt: 269.32 g/mol
InChI Key: OYSQLONLVJUCKH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of related compounds, such as pyrrole-2-carboxylic acid, has been studied . The infrared and Raman spectroscopic study of pyrrole-2-carboxylic acid confirms the formation of the cyclic acid dimer species in the solid state . The molecular structure, vibrational frequencies, and binding energies of cyclic dimers have been also examined using the density functional theory (DFT) at the B3LYP/6-311+G (d) level .


Chemical Reactions Analysis

The chemical reactions of related compounds, such as pyrrole-2-carboxylic acid, have been studied . For example, the reaction of D-glucosamine and pyruvic acid has been found to be interesting to make pyrrole-2-carboxylic acid . The optimized synthetic conditions resulted in a 50% yield of PCA .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds, such as pyrrole-2-carboxylic acid, have been studied . For example, a complete vibrational assignment is proposed for the both s-cis and s-trans PCA conformers . The vibrational assignments are supported by normal coordinate calculations utilizing force constants predicted using the DFT method .

Scientific Research Applications

1. Dipeptide Synthesis

  • Methods of Application: A series of room-temperature ionic liquids derived from commercially available Boc-protected amino acids (Boc-AAILs) were prepared. These were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
  • Results: The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .

2. Dual Protection of Amino Functions

  • Methods of Application: The Boc group is used to protect an amino function, converting it to a tert-butyl carbamate. This is particularly useful in the synthesis of multifunctional targets where amino functions often occur .
  • Results: The use of Boc has become one of the most commonly used protective groups for amines .

3. Synthesis of Boronic Esters

  • Methods of Application: The compound “4-(tert-Butoxycarbonyloxy)phenylboronic acid pinacol ester” is synthesized from a tert-butoxycarbonyl-protected phenol and a boronic acid .
  • Results: The resulting boronic ester can be used in various organic reactions, including Suzuki-Miyaura cross-coupling reactions .

4. Amino Acid Ionic Liquids

  • Methods of Application: A series of room-temperature ionic liquids are prepared from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) .
  • Results: These Boc-AAILs can be used as starting materials in dipeptide synthesis, providing satisfactory yields in a short time .

5. Synthesis of Boronic Esters

  • Methods of Application: The compound “4-(tert-Butoxycarbonyloxy)phenylboronic acid pinacol ester” is synthesized from a tert-butoxycarbonyl-protected phenol and a boronic acid .
  • Results: The resulting boronic ester can be used in various organic reactions, including Suzuki-Miyaura cross-coupling reactions .

6. Amino Acid Ionic Liquids

  • Methods of Application: A series of room-temperature ionic liquids are prepared from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) .
  • Results: These Boc-AAILs can be used as starting materials in dipeptide synthesis, providing satisfactory yields in a short time .

properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonyl]-5,6-dihydrothieno[3,2-b]pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4S/c1-12(2,3)17-11(16)13-5-4-8-7(13)6-9(18-8)10(14)15/h6H,4-5H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYSQLONLVJUCKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C1C=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(tert-Butoxycarbonyl)-5,6-dihydro-4H-thieno[3,2-b]pyrrole-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(tert-Butoxycarbonyl)-5,6-dihydro-4H-thieno[3,2-b]pyrrole-2-carboxylic acid
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4-(tert-Butoxycarbonyl)-5,6-dihydro-4H-thieno[3,2-b]pyrrole-2-carboxylic acid
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4-(tert-Butoxycarbonyl)-5,6-dihydro-4H-thieno[3,2-b]pyrrole-2-carboxylic acid
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4-(tert-Butoxycarbonyl)-5,6-dihydro-4H-thieno[3,2-b]pyrrole-2-carboxylic acid
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4-(tert-Butoxycarbonyl)-5,6-dihydro-4H-thieno[3,2-b]pyrrole-2-carboxylic acid
Reactant of Route 6
4-(tert-Butoxycarbonyl)-5,6-dihydro-4H-thieno[3,2-b]pyrrole-2-carboxylic acid

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